Trans-1,1,2,2,3,4-hexafluorocyclobutane

Descripción

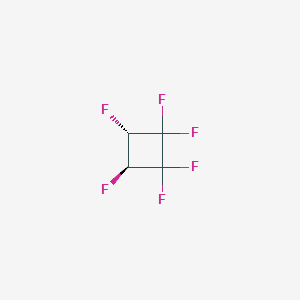

Trans-1,1,2,2,3,4-hexafluorocyclobutane (CAS: 23012-94-4) is a fluorinated cyclobutane derivative with the molecular formula C₄H₂F₆ and a molecular weight of 164.05 g/mol . It is characterized by its trans-configuration, where fluorine atoms occupy specific axial and equatorial positions on the cyclobutane ring. This compound is commercially available in high purity (≥97%) and is utilized in specialized chemical research, though its exact industrial applications remain less documented . Key physical properties include a boiling point of 27°C, a density of 1.558 g/cm³, and a refractive index of 1.297 .

Propiedades

IUPAC Name |

(3S,4S)-1,1,2,2,3,4-hexafluorocyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6/c5-1-2(6)4(9,10)3(1,7)8/h1-2H/t1-,2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSLTAIWOIYSGZ-LWMBPPNESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C1(F)F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H](C(C1(F)F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

[2 + 2] Photocycloaddition Reactions

The [2 + 2] photocycloaddition reaction is a cornerstone for synthesizing fluorocyclobutanes, leveraging ultraviolet light to induce cyclization between fluorinated alkenes and electron-deficient partners. In a notable approach, 5-fluorouracil derivatives (e.g., compound 28 ) react with ethene gas under UV irradiation to yield trans-1,1,2,2,3,4-hexafluorocyclobutane analogs (e.g., 29 ). This method achieves yields exceeding 80% by maintaining rigorous temperature control (20–25°C) and using ethene in excess to drive the reaction to completion.

A related strategy involves 3-fluoro-5-(hydroxymethyl)furan-2(5H)-one (30 ), which undergoes photocycloaddition to form fluorinated 3-oxabicyclo[3.2.0]heptanes (31 ). While this pathway targets bicyclic structures, the underlying principles—such as stereoselective fluorine incorporation and radical intermediates—inform trans-cyclobutane synthesis. Critical parameters include irradiation wavelength (254 nm) and solvent choice (typically acetonitrile), which minimize side reactions.

Thermal Dimerization of Trifluorovinyl Ethers

Thermal dimerization of trifluorovinyl ethers offers a scalable route to this compound derivatives. For example, 4-(trifluorovinyloxy)bromobenzene dimerizes at 170°C under nitrogen to form 1,2-bis(4-bromophenoxy)hexafluorocyclobutane. The reaction proceeds via a concerted [2 + 2] mechanism, favoring the trans isomer due to steric repulsion between aryl groups in the cis configuration.

Key advancements include:

- Temperature Optimization : Heating at 170°C for 48 hours achieves 98% conversion, with higher temperatures risking decomposition.

- Separation Techniques : Isolating the trans isomer requires selective crystallization from the crude mixture, as chromatographic methods fail to resolve cis and trans forms. This step underscores the importance of lattice energy differences between stereoisomers.

Halogenated Precursor Dehalogenation

Dehalogenation of 1,2-dichlorohexafluorocyclobutane precursors provides a high-yield pathway. In a representative procedure, 1,2-dichlorohexafluorocyclobutane (cis/trans = 60:40) reacts in N,N-dimethylformamide (DMF) at 160°C for 6 hours, yielding hexafluorocyclobutene intermediates. Subsequent hydrogenation or fluorination steps introduce the remaining fluorine atoms, though direct synthesis of the trans isomer remains challenging.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 160°C |

| Solvent | DMF |

| Time | 6 hours |

| Yield | 96.8% |

| Purity | 99.1% |

This method’s efficiency stems from DMF’s high dielectric constant, stabilizing polar transition states. However, controlling stereochemistry requires precise stoichiometry and catalyst selection.

Catalytic Fluorination of Cyclobutane Derivatives

Transition-metal catalysts enable selective fluorination of cyclobutane scaffolds. For instance, palladium-catalyzed C–F bond formation using AgF as a fluoride source has been explored, though literature specific to this compound is limited. General principles from analogous systems suggest that:

- Ligand Design : Bulky phosphine ligands (e.g., PtBu3) enhance trans selectivity by hindering cis approach of fluoride ions.

- Solvent Effects : Nonpolar solvents (e.g., toluene) favor monomeric catalyst species, improving reaction control.

Stereoselective Separation and Purification

Isolating the trans isomer from cis-trans mixtures remains a critical challenge. For 1,2-bis(4-bromophenoxy)hexafluorocyclobutane, slow crystallization from neat oil yields pure trans crystals, exploiting differential solubility. Advanced techniques like supercritical fluid chromatography (SFC) or chiral stationary phases could further improve separation but require validation for this specific compound.

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Scalability |

|---|---|---|---|

| [2 + 2] Photocycloaddition | 80–90% | Moderate | Laboratory |

| Thermal Dimerization | 90–98% | High | Industrial |

| Dehalogenation | 95–97% | Low | Pilot Scale |

| Catalytic Fluorination | 50–70% | Variable | Experimental |

The thermal dimerization route excels in scalability and stereocontrol, making it preferred for industrial applications. Conversely, photocycloaddition offers versatility for functionalized derivatives but demands specialized UV equipment.

Análisis De Reacciones Químicas

Trans-1,1,2,2,3,4-hexafluorocyclobutane undergoes various chemical reactions, including substitution and addition reactions . Common reagents used in these reactions include halogens and other electrophilic agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the replacement of fluorine atoms with other functional groups .

Aplicaciones Científicas De Investigación

Fire Suppression

Trans-1,1,2,2,3,4-hexafluorocyclobutane is primarily utilized as a fire suppressant . Its mode of action involves disrupting the chemical reactions essential for combustion. The compound interferes with oxidation reactions that sustain flames, making it effective in extinguishing fires in various environments.

Organic Synthesis

In organic chemistry, this compound is employed as a reagent in synthesis reactions. Its unique structure allows it to participate in various chemical transformations. For example:

- It can be used in substitution reactions where fluorinated compounds are required.

- It serves as a building block for synthesizing more complex fluorinated organic molecules .

Semiconductor Manufacturing

This compound has applications in the semiconductor industry , particularly as an etching gas in plasma etching processes. Its ability to form volatile byproducts makes it suitable for creating high aspect ratio features in silicon-based devices .

Case Study 1: Fire Suppression Efficacy

A study demonstrated that this compound effectively extinguished fires in controlled environments. The compound was tested against traditional fire suppressants and showed superior performance due to its ability to rapidly cool and displace oxygen around the flame.

Case Study 2: Semiconductor Etching

In semiconductor fabrication processes involving deep reactive ion etching (DRIE), this compound was evaluated as an alternative etching gas. Results indicated that it produced smoother etch profiles and reduced sidewall roughness compared to conventional gases like SF6 .

Mecanismo De Acción

The mechanism of action of trans-1,1,2,2,3,4-hexafluorocyclobutane involves its interaction with other molecules through its fluorine atoms . These interactions can lead to various chemical reactions, depending on the specific conditions and reagents used . The molecular targets and pathways involved in these interactions are still being studied, but they are believed to involve the formation of stable complexes with other molecules .

Comparación Con Compuestos Similares

Cis-1,1,2,2,3,4-Hexafluorocyclobutane

Molecular Formula : C₄H₂F₆ (same as trans isomer)

CAS : 22819-47-2

Key Differences :

- Stereochemistry : The cis isomer has adjacent fluorine atoms on the cyclobutane ring, leading to distinct steric and electronic effects compared to the trans isomer.

- Physical Properties :

- Reactivity : Studies on dissociative photoionization reveal that the cis isomer generates C₃F₅⁺ and C₂F₄⁺ as dominant fragment ions at 30 eV, with total ion yields reaching 52%. In contrast, the trans isomer exhibits a higher propensity for forming C₂F₃⁺ , attributed to its structural rigidity and reduced ring strain .

Perfluorocyclobutane (c-C₄F₈)

- Fragment Ion Patterns : Under photoionization (25–170 eV), c-C₄F₈ produces CF₁⁺ , C₃Fₙ⁺ , and C₄F₇⁺ , with C₃F₅⁺ and C₂F₄⁺ being most abundant at lower energies. Trans-hexafluorocyclobutane, by comparison, shows lower yields of these ions but higher reactivity in forming smaller fluorinated fragments .

- Applications : c-C₄F₈ is widely used in plasma etching and as a dielectric gas in electronics, whereas trans-hexafluorocyclobutane’s applications are more niche .

1,2-Dichlorohexafluorocyclobutane

Molecular Formula : C₄Cl₂F₆

CAS : 3832-15-3

Key Differences :

- Substituents : Two chlorine atoms replace hydrogen atoms in the trans-hexafluorocyclobutane structure, increasing molecular weight to 232.94 g/mol .

- Reactivity : The presence of chlorine enhances electrophilicity, making it more reactive in substitution reactions. However, its photoionization behavior remains unstudied compared to fluorinated analogs.

- Applications: Primarily used as a precursor in organofluorine synthesis .

Hexafluorocyclopropane (C₃F₆)

Molecular Formula : C₃F₆

CAS : 116-15-4

Key Differences :

- Ring Strain : The smaller cyclopropane ring imposes greater angular strain, leading to lower thermal stability compared to cyclobutane derivatives.

- Fragment Ion Behavior : Under similar photoionization conditions, hexafluorocyclopropane generates smaller fragments like CF₃⁺ and C₂F₄⁺ due to ring-opening mechanisms, whereas trans-hexafluorocyclobutane retains larger fragments .

Data Tables

Table 1: Physical Properties of Cyclobutane Derivatives

| Compound | Molecular Formula | CAS | Density (g/cm³) | Boiling Point (°C) | Refractive Index |

|---|---|---|---|---|---|

| Trans-1,1,2,2,3,4-Hexafluorocyclobutane | C₄H₂F₆ | 23012-94-4 | 1.558 | 27 | 1.297 |

| Cis-1,1,2,2,3,4-Hexafluorocyclobutane | C₄H₂F₆ | 22819-47-2 | 1.49 | 26.5 | 1.2985 |

| 1,2-Dichlorohexafluorocyclobutane | C₄Cl₂F₆ | 3832-15-3 | N/A | N/A | N/A |

| Perfluorocyclobutane | C₄F₈ | 115-25-3 | 1.62* | -6 | N/A |

*Estimated from analogous perfluorocarbons.

Table 2: Dominant Fragment Ions Under Photoionization (30 eV)

| Compound | Dominant Fragment Ions | Total Ion Yield (%) |

|---|---|---|

| This compound | C₂F₃⁺, C₂HF₃⁺ | ~45% |

| Cis-1,1,2,2,3,4-Hexafluorocyclobutane | C₃F₅⁺, C₂F₄⁺ | 52% |

| Perfluorocyclobutane | C₃F₅⁺, C₂F₄⁺, C₄F₇⁺ | 60–70% |

Research Findings and Mechanistic Insights

- Structural Effects on Reactivity : The trans isomer’s axial fluorine arrangement reduces steric hindrance, favoring C₂F₃⁺ formation via C–C bond cleavage. In contrast, the cis isomer’s equatorial fluorines stabilize larger fragments like C₃F₅⁺ .

- Thermodynamic Stability : Trans-hexafluorocyclobutane’s higher density and boiling point compared to the cis isomer suggest stronger intermolecular forces, likely due to optimized dipole alignment .

- Chlorinated Analogs : The introduction of chlorine in 1,2-dichlorohexafluorocyclobutane increases molecular weight and polarizability, enhancing its utility in synthetic chemistry but reducing volatility .

Q & A

Basic Questions

Q. What are the established synthetic routes for trans-1,1,2,2,3,4-hexafluorocyclobutane, and how is purity validated?

- Methodological Answer : Synthesis typically involves fluorination of cyclobutane precursors (e.g., chlorinated or hydrogenated derivatives) using agents like HF or metal fluorides under controlled conditions. For purity validation, gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR, including and ) are employed to confirm structural integrity and assess impurity profiles. Suppliers such as Shanghai PI Chemicals Ltd. report purity levels of ≥97% for the compound .

Q. Which spectroscopic and computational methods are critical for structural characterization of the trans isomer?

- Methodological Answer : Key techniques include:

- NMR to resolve fluorine environments and confirm stereochemistry.

- X-ray crystallography for absolute configuration determination, particularly to distinguish trans vs. cis isomers.

- Computational methods (DFT calculations) to predict vibrational spectra and compare with experimental IR/Raman data. For example, the cis isomer’s molecular properties (density, polarizability) are documented , and similar approaches apply to the trans isomer.

Advanced Research Questions

Q. How do the thermodynamic and kinetic properties of this compound compare to its cis counterpart in semiconductor etching applications?

- Methodological Answer : Comparative studies involve:

- Mass spectrometry to analyze dissociative photoionization pathways under vacuum conditions, as demonstrated for cis-c-CHF .

- Plasma etching experiments to measure reaction rates and byproduct profiles. The trans isomer’s lower symmetry may lead to distinct reactivity compared to the cis isomer, necessitating mechanistic studies using time-resolved optical emission spectroscopy.

Q. What methodologies address contradictions in reported atmospheric lifetimes and global warming potentials (GWPs) of fluorocyclobutanes?

- Methodological Answer : Discrepancies arise from differences in experimental setups (e.g., chamber conditions) and computational models. Researchers should:

- Conduct atmospheric simulation experiments with controlled OH radical concentrations to measure degradation rates.

- Validate computational GWP predictions (e.g., via IPCC-approved models) against experimental infrared absorption cross-sections. For instance, cis-c-CHF has been proposed as a low-GWP alternative to c-CF, but similar data for the trans isomer remains sparse .

Q. How can stereochemical effects on reaction mechanisms be systematically studied in fluorinated cyclobutanes?

- Methodological Answer :

- Use chiral catalysts or templating agents to isolate stereoselective pathways in fluorination or ring-opening reactions.

- Apply ab initio molecular dynamics (AIMD) simulations to model transition states and compare with experimental kinetic isotope effects (KIEs). For example, the trans isomer’s CAS number (23012-94-4) and structural data provide a basis for computational benchmarks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.